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Compound of Interest

Compound Name: 1-Mesitylbutane-1,3-dione

Cat. No.: B1297058

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and characterization of 1-Mesitylbutane-1,3-dione. This document is intended to
serve as a valuable resource for researchers and professionals in the fields of chemistry and
drug development.

Physicochemical Properties

1-Mesitylbutane-1,3-dione, also known by its IUPAC name 1-(2,4,6-trimethylphenyl)butane-
1,3-dione, is a diketone with the chemical formula C13H1602.[1] A summary of its key
physicochemical properties is presented in the table below.
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Property Value Reference
Molecular Weight 204.26 g/mol [1]
Molecular Formula C13H1602 [1]
1-(2,4,6-
IUPAC Name trimethylphenyl)butane-1,3- [1]
dione
CAS Number 6450-57-3
, CC1=CC(=C(C(=C1)C)C(=0)C
Canonical SMILES [1]
C(=0)C)C

MBZZDUHWYNESIY-
InChl Key [1]
UHFFFAOYSA-N

Computed XLogP3-AA 2.6 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor )

Count

Rotatable Bond Count 2

Exact Mass 204.115029749 Da [1]
Monoisotopic Mass 204.115029749 Da [1]
Topological Polar Surface Area  34.1 A2 [1]
Heavy Atom Count 15

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 1-Mesitylbutane-1,3-dione
is not readily available in the cited literature, a general procedure can be adapted from the
synthesis of analogous 1-arylbutane-1,3-diones. The synthesis of 1-(2-hydroxyphenyl)butane-
1,3-dione, for example, is achieved through the Claisen condensation of 2'-
hydroxyacetophenone with ethyl acetate using sodium hydride as a base.[2]
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Proposed Experimental Protocol for the Synthesis of 1-Mesitylbutane-1,3-dione:

e Reaction: A solution of 2',4',6'-trimethylacetophenone (1 equivalent) and ethyl acetate (2.5
equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) is added dropwise to a
suspension of a strong base like sodium hydride (4 equivalents) in anhydrous THF at room
temperature. The reaction mixture is then refluxed for a specified period.

o Work-up: After cooling, the reaction is quenched by carefully adding ice and then acidified
with a suitable acid (e.g., 6 M HCI) to a pH of 6.

o Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as
ethyl acetate.

 Purification: The combined organic layers are dried over anhydrous sodium sulfate and the
solvent is removed under reduced pressure. The crude product can be purified by flash
column chromatography on silica gel, using a solvent system such as a mixture of ethyl
acetate and petroleum ether.[2]

A logical workflow for the synthesis and purification process is depicted in the following
diagram.
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Caption: Workflow for the synthesis and purification of 1-Mesitylbutane-1,3-dione.
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Spectroscopic Characterization

The structural elucidation of 1-Mesitylbutane-1,3-dione would be confirmed using standard
spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the aromatic protons of the mesityl group, the methyl protons on the aromatic ring, the
methylene protons of the butane chain, and the terminal methyl protons. The integration of
these signals would confirm the number of protons in each environment.

e 13C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the
aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the
butane chain.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=0
stretching vibrations of the diketone functional group, typically in the region of 1650-1720 cm™2.
Other characteristic peaks would include C-H stretching vibrations for both aromatic and
aliphatic protons, and C=C stretching vibrations for the aromatic ring.

3.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The
mass spectrum would show a molecular ion peak corresponding to the exact mass of 1-
Mesitylbutane-1,3-dione. Fragmentation patterns could also provide further structural
information.

The general workflow for the characterization of the synthesized product is illustrated below.
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Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Biological Activity

Currently, there is a lack of specific data in the scientific literature regarding the biological
activities of 1-Mesitylbutane-1,3-dione. While related compounds such as cyclohexane-1,3-
dione derivatives have been investigated for various biological activities, including as
precursors for anti-diabetic drugs and for their antibacterial and antitumor properties, no such
studies have been reported for 1-Mesitylbutane-1,3-dione.[3] Further research is required to
explore the potential therapeutic applications of this compound.

Due to the absence of reported biological activity, a signaling pathway diagram cannot be
provided at this time. Should future studies reveal a biological target or pathway for 1-
Mesitylbutane-1,3-dione, such a diagram would be a valuable addition to this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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